molecular formula C7H7ClN2O2 B12309347 Methyl 2-(4-chloropyrimidin-5-yl)acetate

Methyl 2-(4-chloropyrimidin-5-yl)acetate

Cat. No.: B12309347
M. Wt: 186.59 g/mol
InChI Key: GBANKVZPEGIZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chloropyrimidin-5-yl)acetate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloropyrimidin-5-yl)acetate typically involves the reaction of 4-chloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced derivatives of the compound.

Scientific Research Applications

Methyl 2-(4-chloropyrimidin-5-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chloropyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 2-(4-chloropyrimidin-5-yl)acetate

InChI

InChI=1S/C7H7ClN2O2/c1-12-6(11)2-5-3-9-4-10-7(5)8/h3-4H,2H2,1H3

InChI Key

GBANKVZPEGIZGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CN=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.